

# In-depth Technical Guide: Synthesis and Discovery of Anticancer Agent 142 (Compound 235)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Anticancer agent 142, also identified as compound 235, is a novel synthetic small molecule inhibitor of Protein Tyrosine Phosphatases (PTPNs). Possessing the chemical formula C<sub>22</sub>H<sub>20</sub>N<sub>4</sub>O and assigned the CAS number 2948338-60-9, this compound has emerged as a substance of interest in oncological research. This document provides a comprehensive overview of the available technical information regarding its synthesis, mechanism of action, and the signaling pathways it may influence. The information is primarily derived from patent literature, specifically patent WO2023121939A1, and publicly available chemical supplier data, as dedicated peer-reviewed publications detailing its biological activity are not yet available.

### **Discovery and Rationale**

The discovery of **Anticancer agent 142** stems from research into substituted benzothiophene derivatives as potential therapeutic agents.[1] The rationale for its development is rooted in the established role of Protein Tyrosine Phosphatases (PTPNs) in regulating a multitude of cellular processes, including cell growth, differentiation, and oncogenic transformation. Dysregulation of PTPN activity is a hallmark of various cancers, making them attractive targets for therapeutic intervention. **Anticancer agent 142** was developed as a PTPN inhibitor with the potential to modulate these aberrant signaling pathways in cancer cells.[1][2]



## **Synthesis of Anticancer Agent 142**

The synthesis of **Anticancer agent 142** is detailed in patent WO2023121939A1.[1] The process involves a multi-step chemical synthesis, a summary of which is provided below.

#### **Experimental Protocol: Synthesis of Compound 235**

A detailed, step-by-step experimental protocol for the synthesis of **Anticancer agent 142** is not publicly available in peer-reviewed literature. However, the patent literature outlines the general synthetic route. The synthesis would typically involve the preparation of a substituted benzothiophene core, followed by a series of reactions to introduce the other functional groups. Researchers seeking to replicate the synthesis should refer to the detailed examples provided within the full text of patent WO2023121939A1.

#### **Mechanism of Action**

Anticancer agent 142 functions as an inhibitor of Protein Tyrosine Phosphatases (PTPNs).[1] [2] PTPNs are a large family of enzymes that remove phosphate groups from tyrosine residues on proteins. This dephosphorylation plays a critical role in signal transduction. By inhibiting PTPNs, Anticancer agent 142 can potentially restore or enhance the phosphorylation of key signaling proteins, thereby affecting downstream cellular processes.

The specific PTPN isoforms that are targeted by **Anticancer agent 142**, and the potency with which it inhibits them (e.g., IC<sub>50</sub> values), have not been disclosed in the currently available public literature.

# **Signaling Pathways**

The inhibition of PTPNs by **Anticancer agent 142** is expected to impact major signaling pathways implicated in cancer. While specific studies on this compound are not yet published, the known roles of PTPNs allow for the postulation of its likely effects. Key pathways that are regulated by PTPNs and therefore potential targets of **Anticancer agent 142** include:

 MAPK/ERK Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival. PTPNs are known to dephosphorylate and thereby regulate key components of this pathway.



• JAK-STAT Pathway: This pathway is crucial for cytokine signaling and is often constitutively active in various cancers. PTPNs can act as negative regulators of this pathway.

# **Potential Signaling Cascade of Anticancer Agent 142**





Click to download full resolution via product page

Caption: Postulated mechanism of Anticancer Agent 142.



#### **Quantitative Data**

As of the date of this document, no public quantitative data, such as IC<sub>50</sub> values for PTPN inhibition or efficacy against specific cancer cell lines, is available for **Anticancer agent 142**. The table below is provided as a template for when such data becomes available.

| Assay Type      | Target      | Cell Line   | IC50 / EC50   | Reference |
|-----------------|-------------|-------------|---------------|-----------|
| PTPN Inhibition | e.g., PTPN1 | -           | Not Available |           |
| Cell Viability  | -           | e.g., MCF-7 | Not Available | _         |
| Apoptosis       | -           | e.g., A549  | Not Available | _         |

# **Experimental Protocols**

Detailed experimental protocols for the biological evaluation of **Anticancer agent 142** are not yet published. The following are generalized protocols that would typically be used to characterize a novel PTPN inhibitor.

#### **General Protocol for PTPN Enzyme Inhibition Assay**

- Reagents and Materials: Recombinant human PTPN enzyme, a suitable phosphopeptide substrate (e.g., pNPP or a tyrosine-phosphorylated peptide), assay buffer, and a microplate reader.
- Procedure: a. The PTPN enzyme is incubated with varying concentrations of **Anticancer agent 142**. b. The reaction is initiated by the addition of the phosphopeptide substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The amount of dephosphorylated product is quantified using a microplate reader (e.g., by measuring absorbance at 405 nm for pNPP). e. IC<sub>50</sub> values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

#### **General Protocol for Cell Viability Assay (MTT Assay)**

• Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.



• Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of **Anticancer agent 142**. c. After a specified incubation period (e.g., 48-72 hours), MTT reagent is added to each well. d. The plates are incubated to allow for the formation of formazan crystals. e. The formazan crystals are solubilized, and the absorbance is measured on a microplate reader. f. Cell viability is expressed as a percentage of the untreated control, and IC<sub>50</sub> values are determined.

## **Logical Workflow for Drug Development**

The development and characterization of a novel anticancer agent like compound 142 would follow a logical progression from initial discovery to preclinical evaluation.



Click to download full resolution via product page



Caption: Drug development workflow for Anticancer Agent 142.

#### **Conclusion and Future Directions**

Anticancer agent 142 (compound 235) represents a promising starting point for the development of novel cancer therapeutics targeting PTPN-mediated signaling pathways. The immediate next steps in its evaluation should focus on detailed biological characterization. This includes determining its inhibitory profile against a panel of PTPN isoforms, assessing its efficacy in a broad range of cancer cell lines, and elucidating its precise impact on downstream signaling pathways. Further optimization of its chemical structure could also lead to derivatives with improved potency and selectivity. As more data becomes publicly available, a clearer picture of the therapeutic potential of this class of compounds will emerge.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Anticancer agent 142 | Phosphatase | 2948338-60-9 | Invivochem [invivochem.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- To cite this document: BenchChem. [In-depth Technical Guide: Synthesis and Discovery of Anticancer Agent 142 (Compound 235)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376768#synthesis-and-discovery-of-anticancer-agent-142]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com